Cas no 2229657-34-3 (2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid)

2,2-Difluoro-4-methyl-5-phenylpent-4-enoic acid is a fluorinated carboxylic acid derivative characterized by its unique structural features, including a difluoromethyl group and a phenyl-substituted alkene moiety. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis, particularly for the preparation of fluorinated pharmaceuticals and agrochemicals. The compound’s conjugated double bond and aromatic ring contribute to its utility in cross-coupling reactions and as a building block for complex molecular frameworks. Its well-defined structure and functional groups allow for precise modifications, facilitating applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its reactive nature.
2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid structure
2229657-34-3 structure
Product name:2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid
CAS No:2229657-34-3
MF:C12H12F2O2
Molecular Weight:226.219290733337
CID:5798317
PubChem ID:165710651

2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid
    • 2229657-34-3
    • EN300-1879927
    • インチ: 1S/C12H12F2O2/c1-9(8-12(13,14)11(15)16)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)/b9-7+
    • InChIKey: QZHIVBCFDNOILB-VQHVLOKHSA-N
    • SMILES: FC(C(=O)O)(C/C(/C)=C/C1C=CC=CC=1)F

計算された属性

  • 精确分子量: 226.08053595g/mol
  • 同位素质量: 226.08053595g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 279
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 37.3Ų

2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1879927-0.5g
2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid
2229657-34-3
0.5g
$1221.0 2023-09-18
Enamine
EN300-1879927-5.0g
2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid
2229657-34-3
5g
$3687.0 2023-06-01
Enamine
EN300-1879927-1.0g
2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid
2229657-34-3
1g
$1272.0 2023-06-01
Enamine
EN300-1879927-1g
2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid
2229657-34-3
1g
$1272.0 2023-09-18
Enamine
EN300-1879927-10.0g
2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid
2229657-34-3
10g
$5467.0 2023-06-01
Enamine
EN300-1879927-0.25g
2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid
2229657-34-3
0.25g
$1170.0 2023-09-18
Enamine
EN300-1879927-5g
2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid
2229657-34-3
5g
$3687.0 2023-09-18
Enamine
EN300-1879927-0.1g
2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid
2229657-34-3
0.1g
$1119.0 2023-09-18
Enamine
EN300-1879927-2.5g
2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid
2229657-34-3
2.5g
$2492.0 2023-09-18
Enamine
EN300-1879927-0.05g
2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid
2229657-34-3
0.05g
$1068.0 2023-09-18

2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid 関連文献

2,2-difluoro-4-methyl-5-phenylpent-4-enoic acidに関する追加情報

2,2-Difluoro-4-Methyl-5-Phenylpent-4-enoic Acid: A Comprehensive Overview

The compound with CAS No. 2229657-34-3, commonly referred to as 2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of enoic acids, characterized by the presence of a double bond adjacent to a carboxylic acid group. The fluorine atoms at the 2-position and the phenyl group at the 5-position contribute uniquely to its chemical properties, making it a subject of interest in both academic research and commercial development.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and material science due to their enhanced stability, lipophilicity, and bioavailability. The difluoro substitution in this compound not only increases its chemical stability but also enhances its ability to interact with biological systems. Researchers have explored its potential as a precursor for synthesizing advanced pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.

The phenyl group attached to the pentenoic acid backbone introduces aromaticity, which plays a crucial role in modulating the electronic properties of the molecule. This feature has been leveraged in designing novel materials for electronic applications, such as organic semiconductors and light-emitting diodes (LEDs). Recent advancements in computational chemistry have enabled precise modeling of this compound's electronic structure, providing deeper insights into its reactivity and potential uses.

In terms of synthesis, 2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid is typically prepared through a multi-step process involving fluorination reactions and subsequent functional group transformations. The synthesis pathway often begins with the preparation of a suitable precursor, followed by controlled fluorination using electrophilic fluorinating agents. The introduction of the phenyl group is achieved through coupling reactions or Friedel-Crafts alkylation, depending on the specific conditions required for optimal yields.

One of the most promising applications of this compound lies in its role as an intermediate in drug design. Its unique structure allows for the creation of bioisosteres—molecules that are structurally similar but chemically distinct—enabling researchers to explore new therapeutic avenues. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Moreover, the pentenoic acid moiety in this compound has been shown to participate in various biochemical reactions, including those involving metalloenzymes and transition metal catalysts. This has led to its use as a ligand in organometallic chemistry and catalysis research. Recent experiments have demonstrated its ability to stabilize metal centers under harsh reaction conditions, making it a valuable tool in asymmetric catalysis.

From an environmental perspective, understanding the degradation pathways of 2,2-difluoro-4-methyl-5-phenylpent-4-enoic acid is crucial for assessing its ecological impact. Research into its biodegradation has revealed that under aerobic conditions, the compound undergoes hydroxylation at specific positions, leading to the formation of less toxic byproducts. This information is essential for developing sustainable manufacturing processes and minimizing environmental risks associated with its production and use.

In conclusion, 2,2-difluoro-4-methyl-5-pentenoic acid (CAS No. 2229657-34) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, material science, and catalysis research. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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